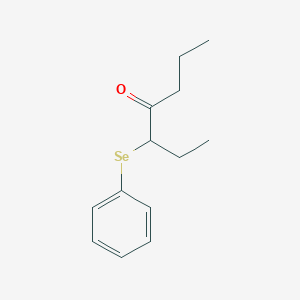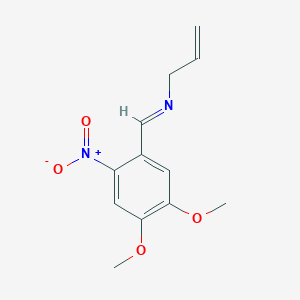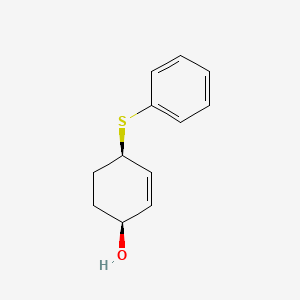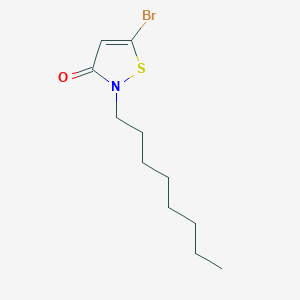![molecular formula C11H16N2 B14615497 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole CAS No. 59106-05-7](/img/structure/B14615497.png)
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole: is a compound that features a bicyclic structure fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core.
C-Allylation: This step introduces an allyl group to the bicyclic structure.
Ring-Closing Metathesis (RCM): This step is used to close the ring and form the bicyclo[2.2.2]octane structure.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric pressure.
Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as topoisomerase II, which is involved in DNA replication.
Medicine:
Antiviral Agents: Research has shown that derivatives of this compound can inhibit viral proteases, making it a potential candidate for antiviral drugs.
Industry:
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing their normal function.
Viral Protease Inhibition: It acts as a prodrug, which upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule synthesized by the RNA-directed RNA polymerase.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound used as a bioisostere of the phenyl ring.
Uniqueness:
Properties
CAS No. |
59106-05-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.2]octanyl)-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-3-9-4-2-8(1)5-10(9)11-6-12-7-13-11/h6-10H,1-5H2,(H,12,13) |
InChI Key |
DMGQFDXQHBHLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
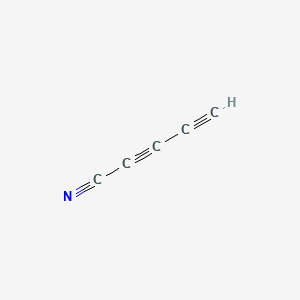
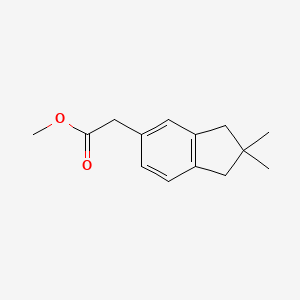

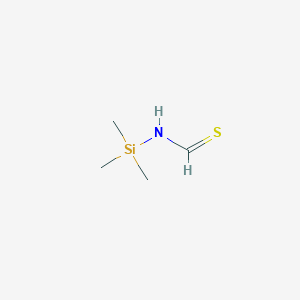
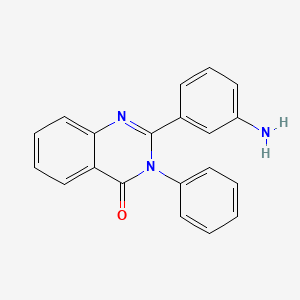
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
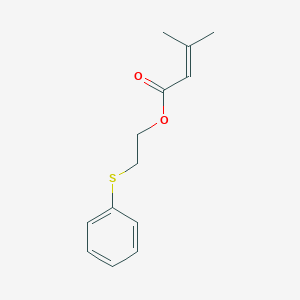
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
